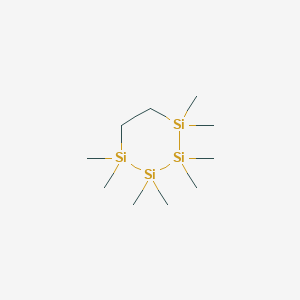
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is a silicon-based organic compound characterized by its unique structure, which includes four silicon atoms each bonded to two methyl groups. This compound is part of the larger family of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane can be synthesized through the reaction of tetramethyldichlorosilane with a suitable reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where tetramethyldichlorosilane is continuously fed and reacted with a reducing agent. The product is then purified through distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced further to form simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the substituent introduced.
科学研究应用
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
作用机制
The mechanism by which 1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane exerts its effects involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is particularly useful in catalysis and material science, where the compound can act as a building block for more complex molecules.
相似化合物的比较
Similar Compounds
1,1,2,2,3,3,4,4-Octamethylcyclobutane: Similar in structure but contains carbon atoms instead of silicon.
Tetramethyldisiloxane: Contains two silicon atoms and oxygen, offering different reactivity and applications.
Hexamethyldisilane: Contains two silicon atoms and six methyl groups, used in different industrial applications.
Uniqueness
1,1,2,2,3,3,4,4-Octamethyl-1,2,3,4-tetrasilinane is unique due to its four silicon atoms, which provide it with distinct chemical properties compared to its carbon-based analogs. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
190520-00-4 |
|---|---|
分子式 |
C10H28Si4 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4-octamethyltetrasilinane |
InChI |
InChI=1S/C10H28Si4/c1-11(2)9-10-12(3,4)14(7,8)13(11,5)6/h9-10H2,1-8H3 |
InChI 键 |
SSZOWZCFZYBNJS-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC[Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


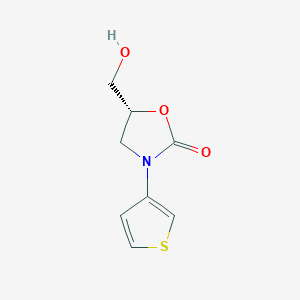
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
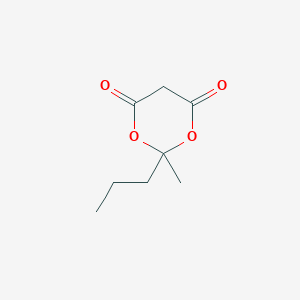
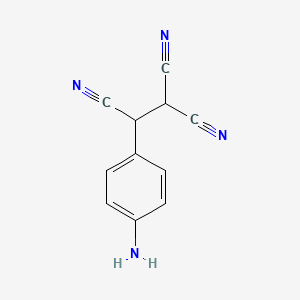

![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

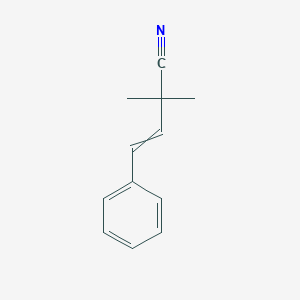
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
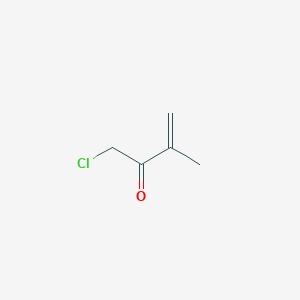
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
